molecular formula C17H17N3O2 B2757093 N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide CAS No. 1436072-93-3

N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide

Cat. No.: B2757093
CAS No.: 1436072-93-3
M. Wt: 295.342
InChI Key: FDHXSHNVDKRBNJ-UHFFFAOYSA-N
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Description

N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyanobutyl group, a pyrrole ring, and a benzamide moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Attachment of the Cyanobutyl Group: The cyanobutyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on a butyl chain is replaced by a cyanide ion.

    Formation of the Benzamide Moiety: The benzamide group can be synthesized by reacting aniline with an acyl chloride or anhydride to form the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to convert nitrile groups to amines or reduce carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can lead to the formation of pyrrolidones, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide can be compared with other similar compounds, such as:

    N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)aniline: This compound has a similar structure but with an aniline group instead of a benzamide group.

    N-(1-Cyanobutyl)-4-(1H-pyrrole-3-carbonyl)phenylacetamide: This compound has a phenylacetamide group instead of a benzamide group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

N-(1-cyanobutyl)-4-(1H-pyrrole-3-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-2-3-15(10-18)20-17(22)13-6-4-12(5-7-13)16(21)14-8-9-19-11-14/h4-9,11,15,19H,2-3H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHXSHNVDKRBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC=C(C=C1)C(=O)C2=CNC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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